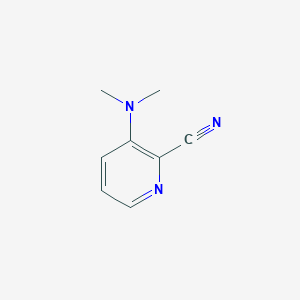

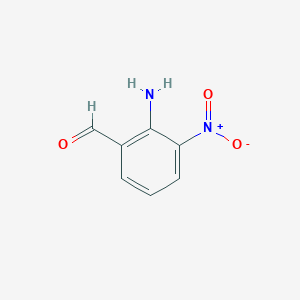

![molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6](/img/structure/B1282756.png)

4-Bromobenzo[b]thiophene-2-carboxylic acid

Overview

Description

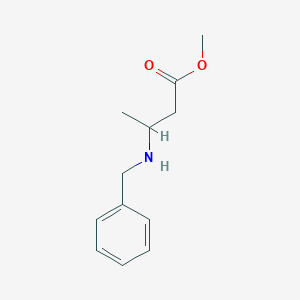

4-Bromobenzo[b]thiophene-2-carboxylic acid (4-BBTCA) is a compound that has become increasingly important in scientific research due to its unique properties. It is a brominated aromatic carboxylic acid that has been found to be useful in a variety of applications, including synthesis, drug design, and biochemistry.

Scientific Research Applications

Organic Electronics and Solar Cells

4-Halobenzoic acids, including 4-bromobenzoic acid, have been utilized to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This enhancement, resulting from phase segregation and conformational changes, has applications in the development of high-efficiency, ITO-free organic solar cells. The modified PEDOT:PSS shows potential as a transparent anode for solar cell devices, demonstrating comparable performance to traditional ITO anodes (Tan et al., 2016).

Synthesis of Novel Compounds

4-Bromobenzo[b]thiophene-2-carboxylic acid has been used in synthesizing various novel compounds. For example, it has been involved in the preparation of 3-(aryl)benzothieno[2,3-c]pyran-1-ones through Sonogashira coupling and intramolecular cyclization. These compounds have shown high growth inhibitory effects on tumor cell lines, indicating potential antitumor applications (Queiroz et al., 2009).

Antimicrobial Applications

Palladium-catalyzed amination of benzo[b]thienyl bromides like 3-bromobenzo[b]thiophene-2-carboxylate has led to the synthesis of several diarylamines in this series. These compounds have been subjected to preliminary studies of antimicrobial activity, suggesting their potential as antimicrobial agents (Queiroz et al., 2004).

Antitubulin Agents

In the pursuit of novel antitubulin agents, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized using 3-bromobenzo[b]thiophene derivatives. These compounds have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment (Tréguier et al., 2014).

Luminescent Materials

The synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which can form hydrogen-bonded complexes, has applications in creating luminescent materials. These compounds exhibit strong photoluminescence in solution, with potential uses in various optical and electronic devices (Osterod et al., 2001).

Photochromic Applications

This compound derivatives have been used in the synthesis of photochromic thieno-2H-chromene derivatives. The photochromic behavior of these compounds is evaluated for potential applications in materials science, where their reversible color change upon light exposure can be utilized (Queiroz et al., 2000).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 257.10 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed. Its logP value, a measure of lipophilicity, is 1.88 , indicating it may have good permeability across biological membranes.

Action Environment

The action of 4-Bromobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy.

properties

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNZUFIYSYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541559 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5194-37-6 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)